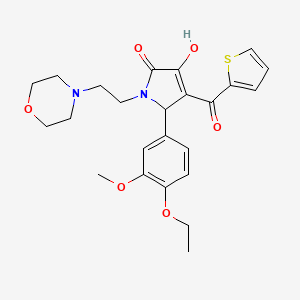
5-chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, a methylsulfanyl group, and a pyridin-4-ylcarbonyl group, along with a carbohydrazide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.
Attachment of the Pyridin-4-ylcarbonyl Group: This step involves acylation using pyridine-4-carbonyl chloride in the presence of a base like triethylamine.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridin-4-ylcarbonyl group, potentially converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, the compound may exhibit interesting activities such as antimicrobial, antiviral, or anticancer properties due to its unique structure. It can be used in the development of new pharmaceuticals.
Medicine
In medicine, it could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic compounds.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core and the carbohydrazide moiety might play crucial roles in binding to these targets, while the other substituents could influence its overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carbohydrazide: Lacks the pyridin-4-ylcarbonyl group.
2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide: Lacks the chloro group.
5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine: Lacks the carbohydrazide moiety.
Uniqueness
The presence of all these functional groups in 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide makes it unique. Each group contributes to its chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H10ClN5O2S |
|---|---|
Molekulargewicht |
323.76 g/mol |
IUPAC-Name |
5-chloro-2-methylsulfanyl-N'-(pyridine-4-carbonyl)pyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C12H10ClN5O2S/c1-21-12-15-6-8(13)9(16-12)11(20)18-17-10(19)7-2-4-14-5-3-7/h2-6H,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
KCYMBPZAYRFQFE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12157294.png)
![2-(2-Furyl)-5-(isopropylthio)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B12157299.png)
![1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12157303.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12157315.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B12157329.png)
![methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B12157335.png)
![N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157336.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157340.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12157343.png)
![4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
